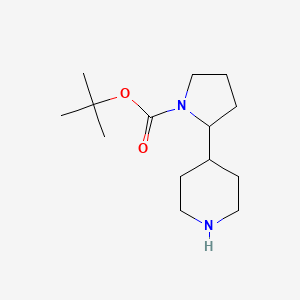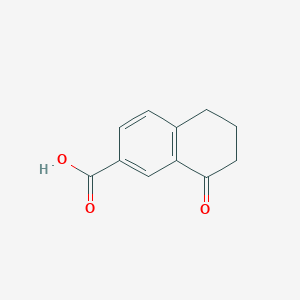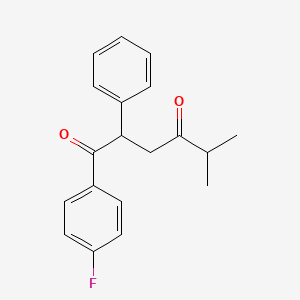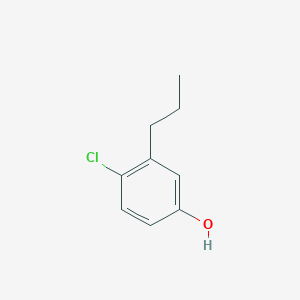
4-Chloro-3-propylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-propylphenol is a chemical compound with the molecular formula C9H11ClO . It is used in various applications, including as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-propylphenol consists of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, and one oxygen atom . The average mass is 170.636 Da and the monoisotopic mass is 170.049850 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-propylphenol include a density of 1.1±0.1 g/cm3, boiling point of 290.4±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and flash point of 129.4±20.4 °C . It also has a molar refractivity of 47.2±0.3 cm3, and a polar surface area of 20 Å2 .Applications De Recherche Scientifique
Biodegradation and Environmental Impact
Biodegradation by Fungi : A study on the filamentous fungus Aspergillus versicolor showed its capability to completely remove environmental pollutants like 4-n-Nonylphenol, a compound structurally related to 4-Chloro-3-propylphenol, using it as the sole carbon and energy source. This process resulted in the mineralization of the xenobiotic, proving the fungus's efficiency in metabolizing such pollutants (Krupiński et al., 2014).
Advanced Oxidation Processes : Research on the degradation of chlorinated phenols through various Advanced Oxidation Processes (AOPs) indicates effective methods for treating water contaminated with these pollutants. A comparative study highlighted the efficiency of the UV/Fenton process in the partial mineralization of 4-chloro-2-nitrophenol, a compound sharing the chlorophenol group with 4-Chloro-3-propylphenol (Saritha et al., 2007).
Photodegradation : The photodegradation of 4-tert octylphenol, another environmental pollutant, in the presence of Fe(III) under UV irradiation, demonstrates an efficient method for removing such compounds from water. This study provides insights into the potential for similar approaches to treat water contaminated with 4-Chloro-3-propylphenol and its derivatives (Wu et al., 2012).
Potential Applications
- Catalysis and Material Science : The steam-assisted dealkylation of propylphenol derivatives over acidic zeolites, with a focus on transforming lignin-derived products into valuable chemicals like phenol and propylene, highlights the potential of 4-Chloro-3-propylphenol in catalytic processes and material science applications (Liao et al., 2018).
Propriétés
IUPAC Name |
4-chloro-3-propylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-3-7-6-8(11)4-5-9(7)10/h4-6,11H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANDSHVJMGCDGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-propylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


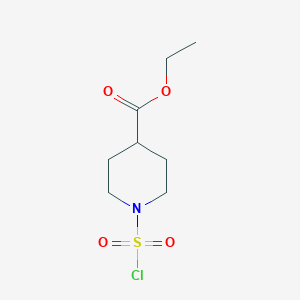
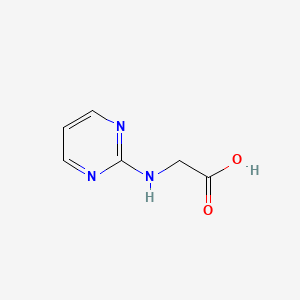
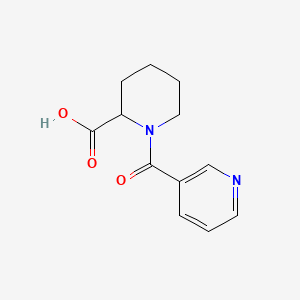
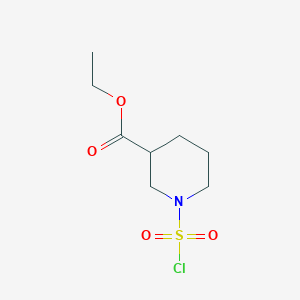
![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)
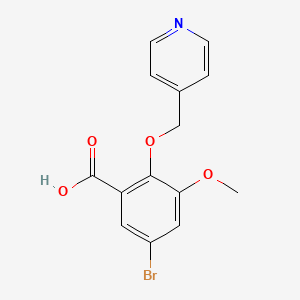
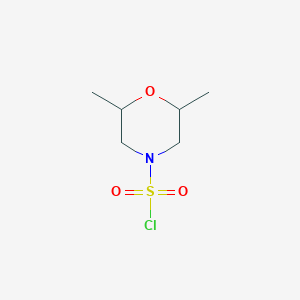
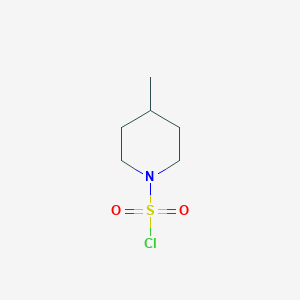
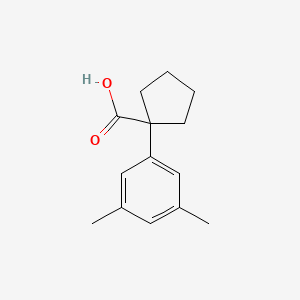
![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)
